N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(2-Methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a pyrazolo[1,5-a]pyrazine-based acetamide derivative characterized by a methoxyphenyl substituent at the N-position and a phenyl group at the 2-position of the pyrazine ring. Its structure combines a pyrazolo[1,5-a]pyrazinone core with an acetamide linker, which is critical for interactions with biological targets.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-28-19-10-6-5-9-16(19)22-20(26)14-24-11-12-25-18(21(24)27)13-17(23-25)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWMKMBHXFMJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrazine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced using suitable halogenated precursors.
Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage through amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolopyrazine core, potentially yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products:
Oxidation products: Phenolic derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Various functionalized aromatic compounds.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Findings :
- The N-(4-chlorobenzyl) analog (CAS: 941963-25-3) was discontinued, possibly due to suboptimal pharmacokinetics or toxicity .
- Methoxy substitution at the phenyl ring (2- or 3-position) may enhance solubility compared to halogenated derivatives but could reduce membrane permeability due to increased polarity .
- The pyrazolo[1,5-a]pyrimidine core in F-DPA and DPA-714 () shows structural similarity but differs in electronic properties due to the pyrimidine ring’s nitrogen arrangement, which enhances binding to the translocator protein (TSPO) in neurological imaging .
Heterocyclic Core Modifications
Key Findings :
- The pyrazolo[1,5-a]quinoxaline analog () exhibits potent MAO-A inhibition (IC50: 0.028 µM), highlighting the importance of extended aromatic systems for enzyme interaction .
- Fluorine substitutions (e.g., in F-DPA and tetrafluorophenyl derivatives) improve metabolic stability and target affinity, as seen in radioligands and enzyme inhibitors .
- Pyrazolo[3,4-d]pyrimidinone isomers () differ in nitrogen positioning, which may alter hydrogen-bonding patterns and selectivity for kinases or proteases .
Functional Group Comparisons
Acetamide Linker Modifications
Key Findings :
- Benzothiazole or triazole substitutions () introduce rigidity and π-stacking capabilities, enhancing interactions with hydrophobic enzyme pockets .
Pharmacological and Physicochemical Profiles
Key Insights :
- F-DPA’s pyrimidine core and fluorine substitution enhance target specificity and in vivo stability, making it a model for structural refinement .
Q & A
Q. Basic/Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry of the pyrazolo[1,5-a]pyrazine core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) and stability under varying pH/temperature .
How can researchers optimize reaction yields when introducing substituents to the pyrazolo[1,5-a]pyrazine core?
Advanced/Synthetic Chemistry
Substituent effects on yield are influenced by steric and electronic factors:
| Substituent | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|
| 4-Chlorophenyl | Pd-catalyzed coupling, 90°C | 70–85% | |
| 3,4-Dimethoxyphenyl | Microwave-assisted synthesis, 100°C | 65–75% | |
| Thiophen-2-ylmethyl | Alkylation in DMF, 60°C | 80–90% |
Q. Strategies :
- Use microwave/flow reactors to enhance efficiency .
- Adjust solvent polarity (e.g., DMF for polar intermediates) .
What strategies are employed to elucidate the mechanism of action of this compound in biological systems?
Q. Advanced/Mechanistic Studies
- Molecular Docking : Predict binding affinity to targets (e.g., kinases, GPCRs) using software like AutoDock .
- Enzyme Assays : Measure inhibition constants (Ki) for enzymes (e.g., COX-2, PI3K) via fluorescence-based protocols .
- Cell-Based Assays : Evaluate antiproliferative activity (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
How do structural modifications (e.g., methoxy vs. chloro substituents) influence the compound's biological activity?
Q. Advanced/Structure-Activity Relationships (SAR)
- Methoxy Groups : Enhance solubility and modulate receptor selectivity (e.g., 3,4-dimethoxy increases anti-inflammatory activity) .
- Chloro Substituents : Improve binding to hydrophobic pockets (e.g., 4-chlorophenyl boosts anticancer potency) .
- Thiophene Derivatives : Increase metabolic stability but may reduce oral bioavailability .
Q. Example :
| Compound | Substituent | Activity (IC₅₀, μM) |
|---|---|---|
| N-(3,4-dimethoxybenzyl) | 3,4-OCH₃ | 2.1 (COX-2 inhibition) |
| N-(4-chlorobenzyl) | 4-Cl | 0.8 (PI3K inhibition) |
How should researchers address discrepancies in biological activity data across different studies?
Q. Advanced/Data Contradiction Analysis
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab differences .
- Compound Purity : Verify via HPLC; impurities >5% can skew IC₅₀ values .
- Structural Confirmation : Re-validate NMR/MS data if biological results conflict with SAR trends .
What in silico methods are recommended for predicting the binding affinity of this compound to target proteins?
Q. Advanced/Computational Chemistry
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess stability over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical binding motifs (e.g., hydrogen bond acceptors in the pyrazine core) .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and rule out hepatotoxicity .
What are the critical parameters to control during the synthesis of analogs to ensure reproducibility?
Q. Advanced/Experimental Design
- Temperature : Maintain ±2°C tolerance during exothermic steps (e.g., cyclization) .
- Solvent Drying : Use molecular sieves for moisture-sensitive reactions (e.g., Grignard additions) .
- Catalyst Purity : Pre-purify Pd catalysts via recrystallization to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
